molecular formula C27H26N4O4 B1345613 Z-Phe-Phe-Diazomethylketone CAS No. 65178-14-5

Z-Phe-Phe-Diazomethylketone

Cat. No.: B1345613
CAS No.: 65178-14-5
M. Wt: 470.5 g/mol
InChI Key: JIFSOVRQDDYNAH-ZEQRLZLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone typically involves the reaction of benzyloxycarbonylphenylalanylphenylalanine with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product

Industrial Production Methods

Industrial production of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Z-Phe-Phe-Diazomethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Z-Phe-Phe-Diazomethylketone is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used in peptide synthesis and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in drug discovery and development, particularly in designing inhibitors for specific enzymes.

    Industry: Applied in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Z-Phe-Phe-Diazomethylketone can be compared with other similar compounds, such as:

The uniqueness of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for various scientific applications.

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFSOVRQDDYNAH-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65178-14-5
Record name Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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